N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide
Description
Structural Characterization of N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)cinnamamide
Molecular Architecture and Functional Group Analysis
This compound exhibits a hybrid structure combining a cinnamamide backbone with a 1,2,3-triazole ring. The molecule comprises:
- Cinnamamide core : An α,β-unsaturated amide linkage (CH₂=CH-C(=O)-NH-) derived from cinnamic acid.
- 2H-1,2,3-Triazole moiety : A five-membered heterocycle with three nitrogen atoms in a 1,2,3 arrangement. The triazole ring is directly connected to an ethyl chain, which bridges to the amide group.
- Functional group interactions : The amide group enables hydrogen bonding, while the triazole ring participates in π-π stacking and metal coordination.
Key molecular descriptors :
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₀N₄O |
| Molecular weight | 216.21 g/mol |
| Degrees of unsaturation | 6 (3 double bonds, 3 rings) |
The trans configuration of the cinnamamide double bond is critical for maintaining planarity, enhancing conjugation between the amide and triazole systems.
Spectroscopic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, DMSO-d₆) :
- Triazole proton : Singlet at δ 8.65–8.75 ppm (integration: 1H).
- Ethyl chain protons : Multiplet at δ 3.5–3.8 ppm (CH₂ adjacent to NH) and δ 1.2–1.5 ppm (CH₂ adjacent to triazole).
- Cinnamamide protons : Doublet at δ 7.4–7.6 ppm (J ~16 Hz, trans configuration) for the vinyl protons.
¹³C NMR (100 MHz, DMSO-d₆) :
- Amide carbonyl : δ 165–168 ppm.
- Triazole carbons : δ 122–146 ppm (C1, C3, and C5 positions).
- Vinyl carbons : δ 122–130 ppm (C=C).
Table 1: Representative NMR data for analogous triazole-cinnamamide hybrids
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |
|---|---|---|---|---|
| ¹H | 8.65–8.75 | Singlet | Triazole C2 proton | |
| ¹H | 7.4–7.6 | Doublet | Cinnamamide vinyl protons | |
| ¹³C | 165–168 | Singlet | Amide carbonyl |
High-Resolution Mass Spectrometry (HRMS) Profiling
HRMS analysis confirms the molecular formula C₁₀H₁₀N₄O (exact mass: 216.0762 Da). Key fragmentation patterns include:
Table 2: HRMS data for structural confirmation
| Observed (m/z) | Calculated (m/z) | Δ (ppm) | Fragment Identity |
|---|---|---|---|
| 217.0839 | 217.0843 | -0.4 | [M+H]⁺ |
| 200.0734 | 200.0739 | -0.5 | [M+H]⁺ - NH₂ |
| 165.0501 | 165.0505 | -0.4 | Cinnamamide fragment |
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy identifies key functional groups:
- Amide I band : Strong absorption at 1640–1680 cm⁻¹ (C=O stretch).
- N-H stretching : Broad peak at 3200–3300 cm⁻¹ (amide NH).
- Triazole ring vibrations :
Table 3: IR vibrational modes for triazole and cinnamamide
| Functional Group | Absorption (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Amide C=O | 1640–1680 | Strong | Stretching |
| Triazole C-N | 1500–1600 | Medium | In-plane bending |
| C=C (cinnamamide) | 1600–1650 | Strong | Stretching |
Crystallographic Studies and Conformational Dynamics
Crystallographic data for this compound remain limited, but analogous triazole-cinnamamide hybrids reveal:
- Planar geometry : The cinnamamide double bond and triazole ring adopt coplanar orientations due to conjugation.
- Hydrogen-bonding networks : Amide NH participates in intermolecular H-bonds with carbonyl oxygens, stabilizing crystal packing.
- Solvent effects : Crystallization in polar solvents (e.g., DMSO) may induce distinct conformers via solvent-triazole interactions.
Key crystallographic parameters (analogous compounds) :
| Parameter | Value (Å) | Source |
|---|---|---|
| C=C bond length | 1.35–1.40 | |
| N-C-N triazole angle | 110–115° | |
| Amide NH···O distance | 1.8–2.2 |
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-(triazol-2-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(7-6-12-4-2-1-3-5-12)14-10-11-17-15-8-9-16-17/h1-9H,10-11H2,(H,14,18)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLGNPKMTNHAPG-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide typically involves a multi-step process. One common method starts with the preparation of the 1,2,3-triazole ring via a “click” chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The ethyl chain is then introduced through an alkylation reaction, followed by the attachment of the cinnamamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the CuAAC reaction and automated systems for the subsequent steps .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The cinnamamide moiety can be reduced to the corresponding amine.
Substitution: The ethyl chain can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the cinnamamide moiety would produce the corresponding amine .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds featuring the 1,2,3-triazole fragment often exhibit significant anticancer properties. For instance, derivatives of similar structures have been shown to inhibit the proliferation of melanoma cells by interfering with matrix metalloproteinases involved in tumor progression . In vitro studies have demonstrated that N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide can reduce cell viability and induce cell cycle arrest in cancer cell lines .
Antimicrobial Properties
Triazole compounds are known for their broad spectrum of biological activities, including antimicrobial effects. This compound may exhibit activity against various pathogens, making it a candidate for further exploration in the development of new antimicrobial agents .
Agrochemistry
The incorporation of triazole structures in agricultural chemistry has been well-documented. Compounds like this compound can potentially serve as fungicides or herbicides due to their ability to disrupt fungal cell walls or inhibit growth pathways in plants. The versatility of triazoles in agrochemistry opens avenues for developing more effective agricultural products.
Material Chemistry
The unique structural attributes of triazoles allow for their application in material science. This compound can be utilized in the synthesis of polymers or nanomaterials with specific desired properties. The stability and reactivity of triazoles make them suitable for creating advanced materials with tailored functionalities.
Chemical Biology
In chemical biology, compounds featuring triazole moieties are often employed as bioorthogonal reagents for labeling biomolecules. The azide–alkyne cycloaddition reaction is a prominent method that utilizes triazoles for tagging proteins or nucleic acids in living systems without disrupting natural biological processes . This application is vital for imaging and tracking biological interactions.
Case Study 1: Antiproliferative Effects on Melanoma Cells
A study conducted at the Universidade Federal de Viçosa synthesized several cinnamide derivatives containing 1,2,3-triazole functionalities. Among these derivatives, one compound significantly reduced melanoma cell viability and affected metastatic behavior by decreasing migration and invasion capabilities . This highlights the potential of this compound as a promising agent in cancer therapy.
Case Study 2: Antimicrobial Activity
Research has shown that similar triazole-containing compounds exhibit potent antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that these compounds could be developed into effective antimicrobial agents .
Summary Table of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Reduces melanoma cell viability; inhibits microbial growth |
| Agrochemistry | Potential fungicide or herbicide | Disrupts fungal cell walls; inhibits plant growth pathways |
| Material Chemistry | Synthesis of advanced materials | Tailored functionalities for polymers |
| Chemical Biology | Bioorthogonal labeling reagents | Enables tracking biomolecules without disrupting biology |
Mechanism of Action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. For instance, in biological systems, the triazole ring can interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparisons
The compound is compared below with (S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide (2f) from –4 . Key differences include:
| Parameter | N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide | Compound 2f |
|---|---|---|
| Core Backbone | Cinnamamide | Benzamide |
| Triazole Substituents | Ethyl group at position 2 | Dibenzylamino-methyl group at position 4 |
| Additional Functional Groups | None | Peptidic side chain (amide, amino oxo phenyl) |
| Molecular Complexity | Moderate | High (multiple branching and substituents) |
Key Observations :
- The dibenzylamino-methyl substituent in 2f increases steric bulk and solubility, whereas the simpler ethyl group in the target compound prioritizes metabolic stability .
Implications :
- The use of DBU (1,8-diazabicycloundec-7-ene) in 2f’s synthesis suggests a base-sensitive intermediate, which is absent in the target compound’s simpler structure .
- Lower yields in 2f (50%) highlight challenges in synthesizing highly functionalized triazole derivatives compared to less complex analogs.
Research Findings and Functional Implications
- Triazole Role : Both compounds leverage the triazole ring’s stability and hydrogen-bond acceptor capacity, critical for interactions with biological targets like enzymes or nucleic acids .
- Cinnamamide vs. Benzamide : Cinnamamide’s extended conjugation may improve UV absorption properties, relevant in photodynamic therapy applications. In contrast, benzamide derivatives like 2f are often explored for protease inhibition .
- Synthetic Scalability : The target compound’s simpler structure suggests easier scalability compared to 2f, which requires multistep functionalization.
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide is a compound that integrates a triazole moiety with a cinnamamide structure. This unique combination enhances its biological activity, particularly in the context of cancer treatment and other therapeutic applications. The following sections provide a comprehensive overview of its biological activities, including synthesis methods, antiproliferative effects, and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of cinnamic acid derivatives with azide compounds to form the triazole ring. The general synthetic pathway includes:
- Formation of Cinnamic Acid Derivative : Cinnamic acid reacts with an amine to form the corresponding cinnamamide.
- Click Chemistry : The azide compound reacts with the alkyne derivative of the cinnamamide to yield the triazole structure.
This method is efficient and allows for the creation of various derivatives with potentially enhanced biological activities.
Antitumor Properties
Research indicates that compounds containing the 1,2,3-triazole fragment often exhibit significant antitumor effects. For instance:
- Melanoma Inhibition : A study on related compounds demonstrated that they could inhibit the proliferation of melanoma cells by interfering with matrix metalloproteinases (MMPs), which are crucial in tumor progression . The presence of the triazole moiety is believed to enhance this activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6b | B16-F10 | 12.5 | MMP inhibition and cell cycle arrest |
| 3a | Various | 10.28 | Antiproliferative through tubulin polymerization interference |
Antimicrobial Activity
Cinnamic acid derivatives are known for their antimicrobial properties. This compound has shown potential against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : The compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical strains .
Case Studies and Research Findings
-
In Vitro Studies : A series of in vitro evaluations demonstrated that this compound significantly reduced cell viability in melanoma models. The most effective derivative showed an IC50 value indicating potent antiproliferative effects .
"The necessity for new chemotherapeutic agents for melanoma treatment motivated this work" .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound affects cellular pathways involved in cancer progression by inhibiting MMPs and inducing apoptosis in cancer cells .
- Comparative Analysis : When compared to other cinnamic acid derivatives, those containing the triazole moiety exhibited superior antitumor activity, suggesting that structural modifications can significantly impact biological efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of triazole-containing compounds often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution for triazole introduction. For example, Mangion and coworkers developed a literature procedure for 2-(2H-triazol-2-yl)benzoic acid derivatives using N-arylation of dibromotriazole intermediates under basic conditions . For N-(2-(2H-triazol-2-yl)ethyl)cinnamamide, coupling cinnamoyl chloride with a 2-(2H-triazol-2-yl)ethylamine intermediate is a plausible route. Reaction parameters like temperature (e.g., 50–80°C for amide bond formation) and solvent polarity (e.g., DMF vs. THF) critically affect yield and byproduct formation. Purification via column chromatography (e.g., EtOAc/hexane gradients) or recrystallization is recommended, with purity verified by HPLC (>95%) and elemental analysis .
Q. How is the crystal structure of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves synchrotron or laboratory X-ray sources, followed by structure solution via direct methods (e.g., SHELXT) and refinement using SHELXL . Key parameters include R-factor convergence (<0.05), hydrogen bonding analysis (e.g., triazole N–H⋯O interactions), and thermal displacement parameters. For example, analogous triazole-acetamide structures show planar triazole rings and torsion angles <10° between the cinnamamide and triazole moieties .
Advanced Research Questions
Q. What computational strategies are used to predict the binding affinity of N-(2-(2H-triazol-2-yl)ethyl)cinnamamide to biological targets like TRP channels or kinases?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) are employed. For instance, TRPM8 antagonists with triazole motifs (e.g., KPR-5714) show binding to the channel’s S4-S5 linker via hydrophobic interactions and hydrogen bonds with Glu782 and Arg681 . For kinase targets (e.g., SYK), pharmacophore modeling identifies critical interactions between the triazole nitrogen and catalytic lysine residues. Free energy perturbation (FEP) calculations refine binding ΔG values, with validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How do structural modifications (e.g., halogenation or alkyl chain extension) impact the compound’s pharmacokinetic properties and metabolic stability?
- Methodological Answer : Substituent effects are assessed via in vitro ADME assays:
- Metabolic stability : Incubation with liver microsomes (human/rat) and LC-MS/MS analysis of parent compound depletion (e.g., t1/2 >60 min indicates stability). Fluorination at the cinnamamide phenyl ring (para position) reduces CYP450-mediated oxidation .
- Permeability : Caco-2 cell monolayers evaluate passive diffusion (Papp >1 × 10<sup>−6</sup> cm/s suggests oral bioavailability). Alkyl chain elongation may increase logP but reduce aqueous solubility, necessitating logD (pH 7.4) optimization .
Q. What analytical techniques resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response profiling : EC50/IC50 curves in primary cells vs. cancer lines (e.g., THP-1 macrophages for anti-inflammatory assays; MTT/WST-1 for cytotoxicity).
- Target engagement assays : Cellular thermal shift assay (CETSA) confirms direct target binding. For example, triazole derivatives may exhibit off-target effects on tubulin polymerization, requiring paclitaxel-controlled microtubule stabilization assays .
- Transcriptomics : RNA-seq identifies differentially expressed pathways (e.g., NF-κB vs. p53) to distinguish mechanism-specific effects .
Experimental Design Considerations
Q. How to design a structure-activity relationship (SAR) study for N-(2-(2H-triazol-2-yl)ethyl)cinnamamide derivatives?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in (a) triazole substitution (1H vs. 2H isomers), (b) cinnamamide phenyl substituents (e.g., -OCH3, -CF3), and (c) ethylene linker length.
- Assay selection : Prioritize high-throughput screening (HTS) for primary activity (e.g., TRPM8 inhibition ), followed by counter-screens for selectivity (e.g., TRPV1/TRPA1).
- Data analysis : Use hierarchical clustering (e.g., Tanimoto similarity) and multi-parametric optimization (MPO) scores to balance potency, solubility, and metabolic stability .
Q. What strategies mitigate challenges in characterizing N-(2-(2H-triazol-2-yl)ethyl)cinnamamide’s degradation products under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic (ICH Q1B) conditions.
- LC-HRMS/MS analysis : Identify degradation products via accurate mass (Δ <5 ppm) and fragmentation patterns (e.g., loss of triazole moiety at m/z 81.045).
- Stabilization approaches : Lyophilization with cryoprotectants (e.g., trehalose) or formulation in lipid nanoparticles (LNPs) improves shelf-life .
Data Interpretation and Validation
Q. How to validate the biological activity of N-(2-(2H-triazol-2-yl)ethyl)cinnamamide in animal models of disease?
- Methodological Answer :
- Pharmacokinetics : Conduct IV/PO dosing in rodents to determine AUC, Cmax, and bioavailability. For CNS targets, measure brain-to-plasma ratios via microdialysis .
- Efficacy models : In neuropathic pain models (e.g., chronic constriction injury), assess mechanical allodynia using von Frey filaments. Compare to positive controls (e.g., gabapentin) .
- Biomarker validation : ELISA or Western blot for target modulation (e.g., TRPM8 downregulation in dorsal root ganglia) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
